molecular formula C29H27N3O2 B286486 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione

3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione

Cat. No. B286486
M. Wt: 449.5 g/mol
InChI Key: YXACXWLALINXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione, also known as FPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPE is a member of the pyrrolidine family of compounds and is known for its unique molecular structure and properties.

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. Additionally, 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione can induce apoptosis, or programmed cell death, in cancer cells. 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione has also been shown to inhibit the migration and invasion of cancer cells. In addition to its anti-cancer properties, 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione in lab experiments is its unique molecular structure, which allows it to interact with a variety of enzymes and signaling pathways. Additionally, 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione has been shown to have a relatively low toxicity profile, which makes it a potentially safe therapeutic agent. However, one limitation of using 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione. One area of research that has shown promise is in the development of 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione-based therapies for cancer. Additionally, 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione may have potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione and to determine its potential therapeutic applications.
In conclusion, 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, which make it a potentially useful therapeutic agent. Further research is needed to fully understand the mechanism of action of 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione and to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione involves the reaction of 9-fluorenone with 2-(4-phenyl-1-piperazinyl)ethylamine in the presence of a catalyst. The resulting intermediate is then reacted with maleic anhydride to produce 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione.

Scientific Research Applications

3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of cancer. 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.

properties

Molecular Formula

C29H27N3O2

Molecular Weight

449.5 g/mol

IUPAC Name

3-fluoren-9-ylidene-1-[2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C29H27N3O2/c33-27-20-26(28-24-12-6-4-10-22(24)23-11-5-7-13-25(23)28)29(34)32(27)19-16-30-14-17-31(18-15-30)21-8-2-1-3-9-21/h1-13H,14-20H2

InChI Key

YXACXWLALINXQS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN2C(=O)CC(=C3C4=CC=CC=C4C5=CC=CC=C53)C2=O)C6=CC=CC=C6

Canonical SMILES

C1CN(CCN1CCN2C(=O)CC(=C3C4=CC=CC=C4C5=CC=CC=C53)C2=O)C6=CC=CC=C6

Origin of Product

United States

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